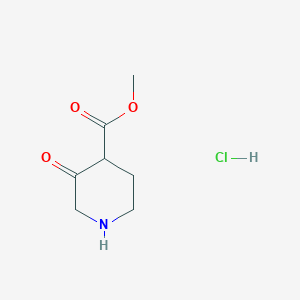
5-Cyano-2-(pyridin-4-yl)pyrimidin
Übersicht
Beschreibung
The compound “2-(Pyridin-4-YL)pyrimidine-5-carbonitrile” is a type of pyrimidine derivative . Pyrimidine derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various chemical reactions. For instance, a series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-4-YL)pyrimidine-5-carbonitrile” can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “2-(Pyridin-4-YL)pyrimidine-5-carbonitrile” can be analyzed using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyridin-4-YL)pyrimidine-5-carbonitrile” can be analyzed using various techniques. For instance, the density, melting point, and boiling point can be determined .Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
Derivate von 5-Cyano-2-(pyridin-4-yl)pyrimidin haben sich als Anti-Fibrose-Aktivitäten erwiesen . In einer Studie wurden eine Reihe neuartiger 2-(Pyridin-2-yl)pyrimidin-Derivate entworfen, synthetisiert und ihre biologischen Aktivitäten gegen immortalisierte Ratten-Hepatozyten (HSC-T6) bewertet. Einige Verbindungen zeigten eine bessere Anti-Fibrose-Aktivität als Pirfenidon und Bipy55′DC .
Antimikrobielle Aktivität
Pyrimidinderivate, einschließlich this compound, sind bekannt für ihre antimikrobiellen Aktivitäten . Sie wurden bei der Entwicklung von Medikamenten zur Bekämpfung verschiedener mikrobieller Infektionen eingesetzt .
Antivirale Aktivität
Es wurde berichtet, dass Pyrimidinderivate antivirale Aktivitäten aufweisen . Sie könnten möglicherweise bei der Entwicklung von antiviralen Medikamenten eingesetzt werden .
Antikrebsaktivität
Derivate von this compound wurden als ATP-nachahmende Tyrosinkinase-Inhibitoren des epidermalen Wachstumsfaktor-Rezeptors (EGFR) konzipiert . Diese Verbindungen wurden synthetisiert und auf ihre in-vitro-zytotoxischen Aktivitäten gegen ein Panel von vier menschlichen Tumorzelllinien getestet .
Antituberkulose-Aktivität
Es wurde berichtet, dass Pyrimidinderivate antituberkulose-Aktivitäten aufweisen . Sie könnten möglicherweise bei der Entwicklung von Medikamenten zur Behandlung von Tuberkulose eingesetzt werden .
Entzündungshemmende und schmerzlindernde Aktivitäten
Pyrimidinderivate sind bekannt für ihre entzündungshemmenden und schmerzlindernden Aktivitäten . Sie wurden bei der Entwicklung von Medikamenten zur Behandlung von Schmerzen und Entzündungen eingesetzt .
Antioxidative Aktivität
Es wurde berichtet, dass Pyrimidinderivate antioxidative Aktivitäten aufweisen . Sie könnten möglicherweise bei der Entwicklung von Medikamenten zur Behandlung von Erkrankungen im Zusammenhang mit oxidativem Stress eingesetzt werden .
Antihypertensive Aktivität
Pyrimidinderivate sind bekannt für ihre antihypertensiven Aktivitäten . Sie wurden bei der Entwicklung von Medikamenten zur Behandlung von Bluthochdruck eingesetzt .
Wirkmechanismus
Target of Action
The primary targets of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .
Mode of Action
2-(Pyridin-4-YL)pyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR and VEGFR-2, inhibiting their kinase activity . This prevents the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival .
Biochemical Pathways
By inhibiting EGFR and VEGFR-2, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile disrupts several biochemical pathways. The inhibition of EGFR can lead to the arrest of the cell cycle at the G2/M phase . The inhibition of VEGFR-2 can affect angiogenesis, a process critical for tumor growth and metastasis .
Result of Action
The inhibition of EGFR and VEGFR-2 by 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can lead to significant antiproliferative activity against various human tumor cell lines . It can also induce significant apoptotic effects in cells and upregulate the level of caspase-3, a key executor of apoptosis .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(Pyridin-4-YL)pyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, primarily as an inhibitor of specific enzymes. It has been identified as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This compound interacts with the EGFR enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . Additionally, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile has shown interactions with other proteins and biomolecules involved in cell cycle regulation and apoptosis, such as caspase-3 .
Cellular Effects
The effects of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated significant antiproliferative activity. It influences cell function by arresting the cell cycle at the G2/M phase and inducing apoptosis . This is achieved through the upregulation of caspase-3 levels, which plays a pivotal role in the execution phase of cell apoptosis . Furthermore, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile impacts cell signaling pathways, particularly those mediated by EGFR, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of the EGFR enzyme, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, thereby disrupting the signaling cascade that promotes cell proliferation and survival . Additionally, the compound’s ability to upregulate caspase-3 levels suggests a mechanism involving the activation of apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against EGFR over extended periods . Degradation products may form under certain conditions, potentially influencing its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can lead to sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its therapeutic effects . Additionally, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can influence metabolic flux and metabolite levels, further affecting cellular function .
Transport and Distribution
Within cells and tissues, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the EGFR enzyme in cancer cells . The compound’s distribution is crucial for its therapeutic efficacy, as it ensures that sufficient concentrations reach the intended targets .
Subcellular Localization
The subcellular localization of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the cell membrane allows it to effectively inhibit EGFR activity . Additionally, the compound’s presence in the cytoplasm facilitates its interactions with other biomolecules involved in apoptosis and cell cycle regulation .
Eigenschaften
IUPAC Name |
2-pyridin-4-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4/c11-5-8-6-13-10(14-7-8)9-1-3-12-4-2-9/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMCYZSCFJVBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



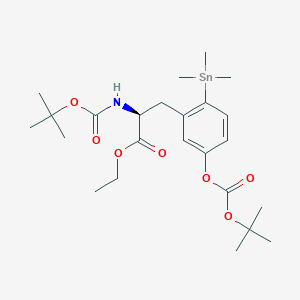


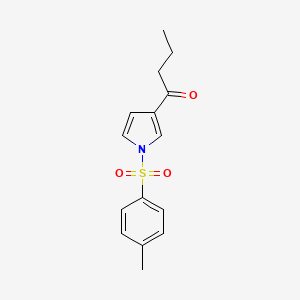
![3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445524.png)
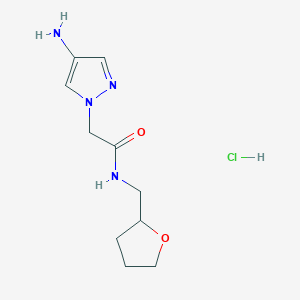

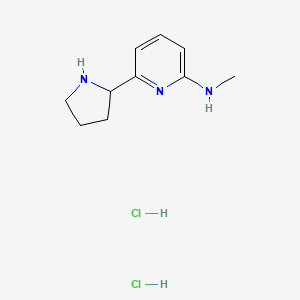
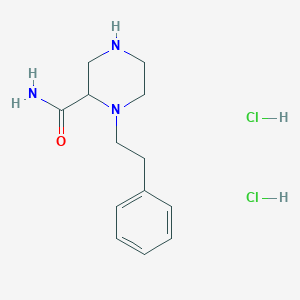
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride](/img/structure/B1445534.png)
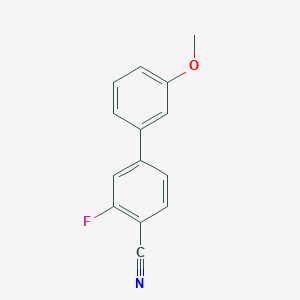

![4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1445537.png)
